molecular formula C17H12Cl2N2O3 B8524759 methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate

Cat. No.: B8524759
M. Wt: 363.2 g/mol
InChI Key: YBPNDTXAEGRQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with an amino-dichlorophenoxy group and a carboxylic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-amino-2,6-dichlorophenol, which is then reacted with quinoline derivatives under specific conditions. For instance, the reaction may involve the use of concentrated sulfuric acid and sodium nitrite under an ice bath .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. These methods often utilize advanced equipment and optimized reaction conditions to achieve efficient production. For example, the synthesis of similar compounds has been described in patents, highlighting the use of specific reagents and conditions to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, similar compounds have been shown to interact with thyroid hormone receptors, affecting gene expression and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate is unique due to its quinoline backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H12Cl2N2O3

Molecular Weight

363.2 g/mol

IUPAC Name

methyl 3-(4-amino-2,6-dichlorophenoxy)quinoline-8-carboxylate

InChI

InChI=1S/C17H12Cl2N2O3/c1-23-17(22)12-4-2-3-9-5-11(8-21-15(9)12)24-16-13(18)6-10(20)7-14(16)19/h2-8H,20H2,1H3

InChI Key

YBPNDTXAEGRQMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=CC(=CN=C21)OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-8-carboxylic acid methyl ester (98) (1.26 mmol) and NH4Cl (370 mg, 6.91 mmol) in EtOH/THF/H2O=8 mL/4 mL/2 mL was added iron powder (386 mg, 6.91 mmol). The reaction mixture was refluxed for 3.5 h. After cooling to room temperature and insoluble materials were filtered by Celite filtration. The filtrate was concentrated and sat NaHCO3 was added to the residue, which was extracted twice with AcOEt. Organic layer was washed by brine, dried over MgSO4, and concentrated. Crude residue was purified by column chromatography (hexane/AcOEt=2/1, 80 g of silica gel) to afford compound 99 (543 mg).
Quantity
1.26 mmol
Type
reactant
Reaction Step One
Name
Quantity
370 mg
Type
reactant
Reaction Step One
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
386 mg
Type
catalyst
Reaction Step One

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